

Analysis and interpretation of the ^1H NMR spectrum of 6-Bromo-1-hexanol.

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Compound of Interest

Compound Name: 6-Bromo-1-hexanol

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A Comparative Analysis of the ^1H NMR Spectrum of 6-Bromo-1-hexanol

This guide provides a detailed analysis and interpretation of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **6-bromo-1-hexanol**. For a comprehensive understanding, its spectral data is compared with that of analogous compounds, 1-hexanol and 6-chloro-1-hexanol. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of halogenated alcohols through NMR spectroscopy.

Comparative ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for **6-bromo-1-hexanol** and its analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
6-Bromo-1-hexanol	a (HO-CH ₂)	3.64	Triplet (t)	2H
b (Br-CH ₂)	3.41	Triplet (t)	2H	
c, d, e (-CH ₂) ₃ -)	1.35 - 1.90	Multiplet (m)	6H	
f (-CH ₂ -CH ₂ OH)	1.58	Quintet (quin)	2H	
g (HO-)	~1.6 (variable)	Singlet (s)	1H	
1-Hexanol	a (HO-CH ₂)	3.62	Triplet (t)	2H
b, c, d, e (-CH ₂) ₄ -)	1.25 - 1.60	Multiplet (m)	8H	
f (CH ₃)	0.90	Triplet (t)	3H	
g (HO-)	~1.3 (variable)	Singlet (s)	1H	
6-Chloro-1-hexanol	a (HO-CH ₂)	3.63	Triplet (t)	2H
b (Cl-CH ₂)	3.54	Triplet (t)	2H	
c, d, e (-CH ₂) ₃ -)	1.40 - 1.80	Multiplet (m)	6H	
f (-CH ₂ -CH ₂ OH)	1.57	Quintet (quin)	2H	
g (HO-)	~1.7 (variable)	Singlet (s)	1H	

Interpretation of the ¹H NMR Spectrum of 6-Bromo-1-hexanol

The ¹H NMR spectrum of **6-bromo-1-hexanol** shows distinct signals corresponding to the different sets of protons in the molecule. The presence of two electronegative atoms, bromine and oxygen, significantly influences the chemical shifts of the adjacent methylene protons.

- Signal a (3.64 ppm): This triplet corresponds to the two protons on the carbon adjacent to the hydroxyl group ($\text{HO}-\text{CH}_2-$). The downfield shift is due to the deshielding effect of the electronegative oxygen atom. The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.
- Signal b (3.41 ppm): This triplet is assigned to the two protons on the carbon attached to the bromine atom ($\text{Br}-\text{CH}_2-$). Bromine is also electronegative, causing a downfield shift, though slightly less pronounced than that of the hydroxyl group in this case. The triplet splitting pattern arises from coupling with the adjacent two protons.
- Signals c, d, and e (1.35 - 1.90 ppm): The protons of the three central methylene groups in the alkyl chain are found in this more upfield and complex multiplet region. Their signals overlap, making individual assignment challenging without more advanced NMR techniques.
- Signal f (1.58 ppm): This quintet can be attributed to the methylene group adjacent to the one bearing the hydroxyl group ($-\text{CH}_2-\text{CH}_2\text{OH}$). It is split by the two protons on the $\text{HO}-\text{CH}_2-$ group and the two protons on the next methylene group in the chain, resulting in a quintet ($n+1=5$).
- Signal g (~1.6 ppm): The proton of the hydroxyl group typically appears as a broad singlet. Its chemical shift is variable and depends on factors such as solvent, concentration, and temperature.^[1] The lack of splitting is due to the rapid chemical exchange of this proton.

Comparison with Analogs

Comparing the spectrum of **6-bromo-1-hexanol** with that of 1-hexanol and 6-chloro-1-hexanol highlights the effect of the terminal halogen.

- In 1-hexanol, the terminal methyl group (CH_3) appears as a characteristic triplet around 0.90 ppm, which is absent in the halogenated analogs. The signals for the internal methylene groups are generally found in a more compressed upfield region compared to the halogenated compounds.
- In 6-chloro-1-hexanol, the signal for the methylene group attached to chlorine ($\text{Cl}-\text{CH}_2$) appears at 3.54 ppm. This is slightly downfield compared to the corresponding signal in **6-bromo-1-hexanol** (3.41 ppm), reflecting the higher electronegativity of chlorine compared to bromine. The rest of the spectrum is very similar to that of **6-bromo-1-hexanol**.

Experimental Protocol: ^1H NMR Spectroscopy

The following is a standard protocol for acquiring a ^1H NMR spectrum of a liquid sample like **6-bromo-1-hexanol**.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **6-bromo-1-hexanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.^{[2][3][4]} Deuterated solvents are used to avoid a large solvent signal in the ^1H NMR spectrum.^[2]
- Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the pipette can be plugged with a small amount of cotton or glass wool.
- The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.
- Acquire the free induction decay (FID) signal.

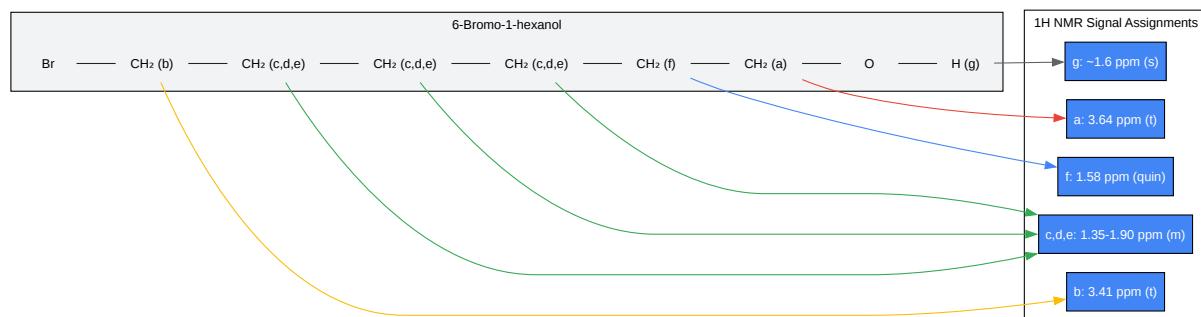
3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl_3).
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Visualization of 6-Bromo-1-hexanol Structure and ^1H NMR Assignments

The following diagram illustrates the structure of **6-bromo-1-hexanol** with the proton environments labeled according to the assignments in the data table.



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